molecular formula C7H9NO3S3 B12226265 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione

3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione

Cat. No.: B12226265
M. Wt: 251.4 g/mol
InChI Key: QQISWJWJKJDPRP-UHFFFAOYSA-N
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Description

3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione typically involves the reaction of thiosemicarbazide with a suitable carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. Common solvents used in this reaction include ethanol, methanol, and acetonitrile. The reaction temperature is usually maintained between 50-100°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives, alkylated, and arylated products.

Scientific Research Applications

3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development.

    Medicine: Investigated for its anticancer properties and ability to inhibit certain enzymes.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)thiolane-1,1-dione can be compared with other thiazolidine derivatives:

    Rhodanine: Similar structure but with different substituents, known for its antidiabetic properties.

    Thiazolidinediones: Used as antidiabetic drugs, such as pioglitazone and rosiglitazone.

    Thiazolidine-2,4-dione: Known for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazolidine derivatives.

Properties

Molecular Formula

C7H9NO3S3

Molecular Weight

251.4 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C7H9NO3S3/c9-6-3-13-7(12)8(6)5-1-2-14(10,11)4-5/h5H,1-4H2

InChI Key

QQISWJWJKJDPRP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)CSC2=S

Origin of Product

United States

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